Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₀N₂O₂S. It is characterized by the presence of a piperazine ring substituted with a thiophene group and a tert-butyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with piperazine in the presence of tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Thiophene-2-carboxylic acid is first activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
- The activated acid is then reacted with piperazine to form the intermediate piperazine carboxylate.
- Finally, tert-butyl chloroformate is added to the reaction mixture to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine carboxylates.
Scientific Research Applications
Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and thiophene moieties. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: Similar structure but with a benzo[b]thiophene group instead of thiophene.
Thiophene derivatives: Compounds like Tipepidine and Tioconazole, which contain the thiophene nucleus and exhibit various biological activities.
Indole derivatives: Compounds with an indole nucleus, such as tryptophan and its derivatives, which have diverse biological applications.
Uniqueness: Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate is unique due to its specific combination of a piperazine ring, thiophene group, and tert-butyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
tert-butyl 3-thiophen-2-ylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-6-14-10(9-15)11-5-4-8-18-11/h4-5,8,10,14H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUDSXYQBVEAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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